molecular formula C9H11NO B6220418 2-(4-methylpyridin-3-yl)prop-2-en-1-ol CAS No. 2757958-61-3

2-(4-methylpyridin-3-yl)prop-2-en-1-ol

Cat. No.: B6220418
CAS No.: 2757958-61-3
M. Wt: 149.2
InChI Key:
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Description

2-(4-methylpyridin-3-yl)prop-2-en-1-ol, also known as 4-methylpyridin-3-ylprop-2-en-1-ol, is a synthetic compound derived from pyridine and prop-2-en-1-ol. It is a colorless liquid with a boiling point of about 200°C and a molecular weight of about 142.2 g/mol. It has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. In particular, it has been used in the synthesis of a variety of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol is not well understood. However, it is believed that the compound acts as a weak base, which can react with other compounds to form a variety of products. For example, it can react with carboxylic acids to form esters, or with alcohols to form ethers. Additionally, it can react with amines to form amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol are not well understood. However, it has been demonstrated to have low toxicity in animal studies. Additionally, it has been demonstrated to be non-mutagenic in bacterial studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. Additionally, it is a relatively stable compound, which makes it suitable for a variety of reactions.
The main limitation of using 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol in laboratory experiments is its low reactivity. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

For the use of 2-(2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol include further exploration of its use as a starting material in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications. Furthermore, further research into its mechanism of action could lead to the development of more efficient and selective synthetic methods. Finally, further exploration of its use as a reagent in the synthesis of other compounds could lead to the development of new and improved synthetic pathways.

Synthesis Methods

The synthesis of 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol can be achieved by a two-step reaction sequence. In the first step, 2-(4-methylpyridin-3-yl)prop-2-en-1-oldine is reacted with prop-2-en-1-ol in the presence of a base such as sodium hydroxide. The resulting product is a mixture of the desired 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol and the by-product 2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-ol. In the second step, the by-product is removed by distillation, leaving the desired 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol as the pure product.

Scientific Research Applications

2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of pharmaceuticals and agrochemicals, such as antifungal agents, insecticides, and herbicides. It has also been used as a reagent in the synthesis of other compounds, such as 2-amino-2-(4-methylpyridin-3-yl)prop-2-en-1-oldine, 2-amino-2-(4-methylpyridin-3-yl)prop-2-en-1-oldine-3-carboxylic acid, and 2-(2-(4-methylpyridin-3-yl)prop-2-en-1-oldin-3-yl)propionic acid. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, piperidines, piperazines, and quinolines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylpyridin-3-yl)prop-2-en-1-ol involves the condensation of 4-methyl-3-pyridinol with acrolein followed by reduction of the resulting enone.", "Starting Materials": [ "4-methyl-3-pyridinol", "Acrolein", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Mix 4-methyl-3-pyridinol and acrolein in methanol and heat the mixture to reflux for 24 hours.", "Step 2: Cool the reaction mixture and add sodium borohydride in small portions with stirring until the reaction is complete.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

2757958-61-3

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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